molecular formula C7H6BrClFN B13839475 2-Bromo-4-chloro-6-fluoro-3-methylaniline

2-Bromo-4-chloro-6-fluoro-3-methylaniline

Cat. No.: B13839475
M. Wt: 238.48 g/mol
InChI Key: UWOZUKWPZZQUHG-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-fluoro-3-methylaniline is an aromatic amine with the molecular formula C7H6BrClFN. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with a methyl group and an amino group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-6-fluoro-3-methylaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of 3-methylaniline, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as flow chemistry and automated synthesis. The use of efficient catalysts and environmentally friendly solvents is also emphasized to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-6-fluoro-3-methylaniline undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and various organometallic reagents. Reaction conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or nitric acid, and reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used under inert atmosphere conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

2-Bromo-4-chloro-6-fluoro-3-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in biological studies and drug discovery.

    Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of medicinal compounds.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-6-fluoro-3-methylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylaniline
  • 4-Bromo-2-chloro-6-methylaniline
  • 5-Bromo-4-fluoro-2-methylaniline

Uniqueness

2-Bromo-4-chloro-6-fluoro-3-methylaniline is unique due to the specific combination of halogen atoms and the methyl group on the benzene ring. This unique structure imparts distinct chemical reactivity and properties, making it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C7H6BrClFN

Molecular Weight

238.48 g/mol

IUPAC Name

2-bromo-4-chloro-6-fluoro-3-methylaniline

InChI

InChI=1S/C7H6BrClFN/c1-3-4(9)2-5(10)7(11)6(3)8/h2H,11H2,1H3

InChI Key

UWOZUKWPZZQUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1Br)N)F)Cl

Origin of Product

United States

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